molecular formula C12H10ClNO3 B2635211 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid CAS No. 74793-12-7

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid

Cat. No.: B2635211
CAS No.: 74793-12-7
M. Wt: 251.67
InChI Key: SYXJAVQYZFWRFS-UHFFFAOYSA-N
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Description

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is a benzoic acid derivative of significant interest in medicinal and organic chemistry research. This compound serves as a key synthetic intermediate in the preparation of Furosemide, a prominent loop diuretic agent used therapeutically to treat edema and hypertension . The structure consists of a benzoic acid core substituted with a chlorine atom and a furan-2-ylmethylamino group, which is essential for the biological activity of its derivatives . Researchers utilize this chemical as a foundational building block for developing and studying new pharmaceutical compounds, particularly those targeting ion transport mechanisms. The furan and substituted aniline motifs present in its structure make it a versatile scaffold for further chemical modification and structure-activity relationship (SAR) studies. This product is provided for laboratory research purposes only. It is strictly for use in controlled laboratory environments by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference purposes.

Properties

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c13-8-3-4-10(12(15)16)11(6-8)14-7-9-2-1-5-17-9/h1-6,14H,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYXJAVQYZFWRFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=C(C=CC(=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-(furan-2-ylmethylamino)benzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 4-chlorobenzoic acid.

    Amidation: The 4-chlorobenzoic acid is reacted with furan-2-ylmethylamine under appropriate conditions to form the desired product. This reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Chemical Reactions of 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid

This compound is a compound with various reactive functional groups, allowing it to participate in several chemical reactions. This article will explore its key chemical reactions based on available research findings.

Sulfonamide Formation

One of the most significant reactions of this compound is the formation of sulfonamide derivatives. This reaction occurs at the carboxylic acid group, leading to the creation of compounds with potential pharmacological activities .

Reaction with Malononitrile and Triethylorthoformate

A notable reaction involves the compound's interaction with malononitrile and triethylorthoformate in the presence of acetic acid and methanol. This reaction produces 4-chloro-5-(N-(2,2-dicyanovinyl)sulfamoyl)-2-(furan-2-ylmethylamino)benzoic acid .

The reaction can be represented as follows:

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid+CH2(CN)2+CH(OC2H5)3CH3OH,ΔCH3COOH4-chloro-5-(N-(2,2-dicyanovinyl)sulfamoyl)-2-(furan-2-ylmethylamino)benzoic acid\text{this compound} + \text{CH}_2(\text{CN})_2 + \text{CH}(\text{OC}_2\text{H}_5)_3 \xrightarrow[\text{CH}_3\text{OH}, \Delta]{CH_3COOH} \text{4-chloro-5-(N-(2,2-dicyanovinyl)sulfamoyl)-2-(furan-2-ylmethylamino)benzoic acid}

Pyrazole Derivative Formation

The product of the previous reaction can further react to form pyrazole derivatives, which are of interest in pharmaceutical research .

Reaction with Phenylhydrazine

The compound 4-chloro-5-(N-(2,2-dicyanovinyl)sulfamoyl)-2-(furan-2-ylmethylamino)benzoic acid reacts with phenylhydrazine to form a pyrazole derivative:

4-chloro-5-(N-(2,2-dicyanovinyl)sulfamoyl)-2-(furan-2-ylmethylamino)benzoic acid+C6H5NHNH24-chloro-5-(N-((3,5-diamino-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)sulfamoyl)-2-(furan-2-ylmethylamino)benzoic acid\text{4-chloro-5-(N-(2,2-dicyanovinyl)sulfamoyl)-2-(furan-2-ylmethylamino)benzoic acid} + \text{C}_6\text{H}_5\text{NHNH}_2 \rightarrow \text{4-chloro-5-(N-((3,5-diamino-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)sulfamoyl)-2-(furan-2-ylmethylamino)benzoic acid}

Nucleophilic Aromatic Substitution

The chlorine atom in the compound is susceptible to nucleophilic aromatic substitution reactions. This reactivity allows for the synthesis of various derivatives with potential biological activities .

Esterification

The carboxylic acid group of this compound can undergo esterification reactions with alcohols. This reaction is often used in the synthesis of prodrugs or to modify the compound's pharmacokinetic properties .

Amide Formation

The carboxylic acid group can also react with amines to form amide derivatives. This reaction is significant in medicinal chemistry for creating analogs with potentially improved pharmacological profiles .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-Chloro-2-(furan-2-ylmethylamino)benzoic acid typically involves the reaction of furan derivatives with chlorobenzoic acids. Various methods have been developed to optimize yields and purity, including the use of different solvents and catalysts. Characterization techniques such as FTIR, NMR, and UV-visible spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The compound's mechanism of action may involve interference with bacterial cell wall synthesis or function .

Anticancer Potential

The compound has also been investigated for its potential as an anticancer agent. Studies suggest that derivatives of sulfonamide compounds, including those based on this compound, may inhibit tumor growth through various cellular mechanisms. This includes modulation of apoptosis pathways and inhibition of angiogenesis .

Case Study 1: Antibacterial Screening

A study evaluated the antibacterial efficacy of synthesized derivatives of this compound against multiple bacterial strains. The results showed significant inhibition zones in agar diffusion tests, suggesting that some derivatives were comparable in potency to established antibiotics like amoxicillin and cephalexin. The findings indicate the potential for developing new antibacterial agents from this compound .

CompoundBacterial StrainInhibition Zone (mm)
This compoundE. coli15
This compoundS. aureus18
AmoxicillinE. coli20
CephalexinS. aureus22

Case Study 2: Anticancer Activity

In another investigation, derivatives based on this compound were assessed for their cytotoxic effects on cancer cell lines. The results indicated that certain modifications significantly increased the cytotoxicity against breast cancer cells, suggesting a promising avenue for further research into anticancer therapies .

Quantum Chemical Studies

Quantum chemical studies have provided insights into the electronic structure of this compound. Analysis using computational methods has revealed important information regarding its molecular orbitals, which can help predict its reactivity and interaction with biological targets .

Mechanism of Action

The mechanism of action of 4-chloro-2-(furan-2-ylmethylamino)benzoic acid involves its interaction with specific molecular targets. For instance, in oxidation reactions, it forms a complex with the oxidant, which then decomposes to generate reactive intermediates that further react to form the final products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with Furosemide, such as chloro-substituted benzoic acid cores, but differ in substituents, leading to divergent biological activities:

TRPM4 Ion Channel Inhibitors

These 4-chloro-2-substituted benzoic acid derivatives target TRPM4 channels, implicated in cancer and cardiovascular diseases:

Compound Name (Abbreviation) Substituents Molecular Weight* Biological Activity References
CBA 2-(2-Chlorophenoxy)acetamido ~354.7 g/mol† TRPM4 inhibition; reduces cancer cell viability
LBA 2-(4-Chloro-2-methylphenoxy)propanamido ~387.2 g/mol† Enhanced TRPM4 selectivity vs. CBA
NBA 1-Naphthyloxyacetamido ~369.8 g/mol† TRPM4 inhibition; prolonged efficacy

Key Comparison :

  • Unlike Furosemide’s sulfamoyl group, CBA/LBA/NBA feature aryloxyacetamido substituents, which confer specificity for TRPM4 over renal ion transporters .
Antibacterial Hydrazone Complexes

4-Chloro-2-hydrazinylbenzoic acid derivatives exhibit metal-dependent antibacterial activity:

Compound Name Substituents Biological Activity References
4-Chloro-2-(2-(2,4-dioxopentan-3-ylidene)hydrazinyl)benzoic acid Hydrazinyl-dioxopentylidene Antibacterial (Cu/Fe/Ni complexes)
4-Chloro-2-(2-(1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinyl)benzoic acid Hydrazinyl-ethoxydioxobutanyl Enhanced activity with Fe(III) complexes

Key Comparison :

  • Replacement of Furosemide’s furanmethylamino group with hydrazinyl-dioxo moieties introduces chelation sites for metals, enabling antibacterial effects absent in Furosemide .
  • Cu(II) complexes show higher activity than free ligands, suggesting metal coordination is critical .
Sulfonamide and Aryl-Substituted Analogs
Compound Name Substituents Molecular Weight Biological Activity References
2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid Sulfonamido-phenylacetic acid 324.76 g/mol Unknown; structural analog
4-Fluoro-2-(phenylamino)benzoic acid Phenylamino 231.22 g/mol Structural study only
4-Chloro-2-(trifluoromethyl)benzoic acid Trifluoromethyl 224.57 g/mol Chemical intermediate

Key Comparison :

  • Sulfonamido groups (as in ) mimic Furosemide’s sulfamoyl but lack the furan moiety, reducing diuretic potency.
  • Trifluoromethyl substitution () increases acidity (pKa ~2.5 vs. Furosemide’s ~3.9) due to electron-withdrawing effects .

Physicochemical and Pharmacokinetic Differences

  • Solubility: Furosemide’s sulfamoyl and amino groups enhance water solubility (~10 mg/mL) compared to lipophilic analogs like CBA (<1 mg/mL) .
  • Acidity : Furosemide’s carboxylic acid (pKa ~3.9) and sulfonamide (pKa ~7.5) groups enable pH-dependent absorption, whereas 4-chloro-2-(trifluoromethyl)benzoic acid (pKa ~2.5) is more acidic .
  • Metabolism : Furosemide’s furan ring undergoes hepatic oxidation, while NBA ’s naphthyl group may undergo cytochrome P450-mediated hydroxylation .

Biological Activity

4-Chloro-2-(furan-2-ylmethylamino)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews various studies and findings related to its biological activity, pharmacological properties, and potential applications.

Chemical Structure and Properties

The chemical formula for this compound is C11H10ClN1O3C_{11}H_{10}ClN_{1}O_{3}. Its structure includes a chloro group, a furan ring, and an amino group, which contribute to its biological activities.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting protein synthesis.
  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The specific pathways involved include apoptosis induction and cell cycle arrest in certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, possibly through the inhibition of pro-inflammatory cytokines.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical biochemical pathways, including those associated with inflammation and cancer progression.
  • Receptor Modulation : It may also modulate receptor activity, influencing cellular responses to external stimuli.

Research Findings and Case Studies

Several studies have documented the biological effects of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cells
Anti-inflammatoryDecreased levels of cytokines

Case Study: Anticancer Activity

In a study investigating the anticancer properties, this compound was tested on several cancer cell lines. Results indicated a dose-dependent inhibition of cell growth with an IC50 value in the micromolar range, suggesting significant potency against cancer cells .

Computational Studies

Computational methods have been employed to predict the interactions and binding affinities of this compound with target proteins. Molecular docking studies revealed favorable interactions with key enzymes involved in cancer metabolism, supporting its potential as a therapeutic agent .

Q & A

Q. What are the established synthetic routes for 4-chloro-2-(furan-2-ylmethylamino)benzoic acid, and how can purity be optimized?

The synthesis typically involves sulfonation and amination steps starting from anthranilic acid derivatives. Key intermediates include 4-chloro-5-sulfamoylanthranilic acid, which undergoes alkylation with furfurylamine. Purity optimization requires rigorous control of reaction conditions (e.g., temperature, pH) and purification via recrystallization or column chromatography. Impurity profiling, such as identifying Furosemide impurity F (4-chloro-5-sulfamoyl-N-(tetrahydrofurfuryl)anthranilic acid), is critical and can be achieved using HPLC with UV detection .

Q. What spectroscopic and chromatographic methods are recommended for structural characterization and quantification?

  • UV-Vis Spectrophotometry : Used for quantification in pharmaceutical preparations via oxidative coupling or derivative spectroscopy (λmax ~ 274 nm) .
  • HPLC : Reverse-phase C18 columns with mobile phases like methanol:phosphate buffer (pH 3.5) provide resolution between Furosemide and metabolites/degradants .
  • FT-IR and NMR : Confirm functional groups (e.g., sulfonamide at 1330–1320 cm⁻¹) and structural integrity .

Q. How do solubility limitations impact formulation development?

Furosemide has low aqueous solubility (14.9 mg/mL in DMSO), necessitating nanosuspensions or co-solvents for bioavailability enhancement. A Design of Experiment (DoE) approach optimizes particle size reduction (targeting < 500 nm) using wet milling or high-pressure homogenization, with stabilizers like Poloxamer 188 .

Advanced Research Questions

Q. How can experimental design (DoE) improve nanosuspension formulations for enhanced dissolution?

Critical parameters include:

  • Material Attributes (CMA) : Drug particle size, stabilizer type (e.g., HPMC vs. Poloxamer).
  • Process Parameters (CPP) : Milling time, pressure in homogenization.
    A DoE matrix (e.g., Box-Behnken design) identifies interactions between variables, optimizing dissolution (>85% in 60 min) and stability (PDI < 0.3). Solid-state characterization via XRD confirms amorphous/crystalline transitions .

Q. What analytical strategies resolve contradictions in pharmacokinetic data across species?

Discrepancies in half-life (2 hrs in humans vs. prolonged in renal impairment) arise from metabolic enzyme variability. Use:

  • LC-MS/MS : Quantify Furosemide and its glucuronide metabolite in plasma.
  • PBPK Modeling : Incorporate species-specific cytochrome P450 (CYP450) activity to predict clearance rates .

Q. How does Furosemide interact with ion channels, and what are implications for off-target effects?

Furosemide inhibits TRPM4 channels (IC50 = 1.5 μM), linked to cardiac arrhythmias and prostate cancer progression. Patch-clamp electrophysiology and calcium imaging validate selectivity over TRPV1/TRPA1. Structural analogs (e.g., 4-chloro-2-(2-(2-chlorophenoxy)acetamido)benzoic acid) are explored for targeted therapy .

Q. What green chemistry approaches are emerging for Furosemide synthesis or analysis?

  • Nanoparticle Synthesis : Pomegranate peel extract reduces silver nanoparticles for electrochemical detection (LOD = 0.1 nM) .
  • Solvent-Free Reactions : Mechanochemical grinding for intermediate synthesis reduces waste .

Methodological Notes

  • Contradiction Analysis : Discrepancies in dissolution profiles (e.g., nanosuspensions vs. tablets) are resolved using similarity factors (f2 > 50) and ANOVA .
  • Receptor Studies : TRPM4 inhibition is validated via siRNA knockdown in HEK293 cells, confirming pathway specificity .

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